

An In-Depth Technical Guide to the Pseudouridimycin Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pseudouridimycin*

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Abstract

Pseudouridimycin (PUM) is a novel nucleoside analog antibiotic with potent and selective inhibitory activity against bacterial RNA polymerase.^{[1][2][3][4]} Produced by *Streptomyces* sp. ID38640 and *Streptomyces albus* DSM 40763, PUM is a structurally complex molecule comprising a formamidinylated, N-hydroxylated Gly-Gln dipeptide linked to 5'-aminopseudouridine.^{[1][2][3][4]} Its unique mode of action and efficacy against drug-resistant pathogens have made it a promising candidate for further drug development. This guide provides a comprehensive analysis of the PUM biosynthetic gene cluster (*pum*), detailing the genetic organization, the functions of the encoded enzymes, and the biosynthetic pathway. Furthermore, it presents key quantitative data, detailed experimental protocols for genetic manipulation and heterologous expression, and visual representations of the core biological processes to facilitate further research and exploitation of this important natural product.

The Pseudouridimycin Biosynthetic Gene Cluster (*pum*)

The PUM biosynthetic gene cluster from *Streptomyces* sp. ID38640 spans approximately 20 kilobase pairs and contains 15 open reading frames (ORFs), designated *pumA* through *pumO*.^[1] Bioinformatic analysis, gene knockout studies, and heterologous expression have elucidated the functions of many of these genes in PUM biosynthesis, regulation, and export.

Genetic Organization and Gene Functions

The table below summarizes the genes within the pum cluster and their proposed or experimentally verified functions.

Gene	Proposed or Verified Function	Key Features/Homology
pumA	Unknown function	-
pumB	MFS transporter	Major Facilitator Superfamily transporter, likely involved in PUM export.
pumC	DeoR-type transcriptional regulator	Putative regulator of gene cluster expression.
pumD	Hydrolase	Proposed to be involved in the release of free pseudouridine.
pumE	N-hydroxylase	Flavin-dependent oxidoreductase responsible for the N-hydroxylation of the Gly-Gln dipeptide.[2]
pumF	Serine/threonine protein kinase	Essential for heterologous PUM production, likely involved in post-translational regulation of biosynthetic enzymes.[3]
pumG	Oxidoreductase	Involved in nucleoside activation.
pumH	Adenylate kinase	Crucial for heterologous expression; proposed to channel uridine nucleotides towards the PUM pathway.[3]
pumI	Aminotransferase (oxidoreductase)	Flavin-dependent glucose-methanol-choline (GMC) family oxidoreductase (also referred to as SapB) that initiates the modification of pseudouridine.
pumJ	Pseudouridine synthase	A divergent member of the TruD family of pseudouridine

synthases; produces free pseudouridine.[1][2]

pumK	Amide ligase	Catalyzes the condensation of glutamine with 5'-aminopseudouridine (APU).
pumL	MFS transporter	Major Facilitator Superfamily transporter, likely involved in PUM export.
pumM	Amide ligase	Condenses guanidinoacetic acid (GAA) with Gln-APU.
pumN	Amidinotransferase	Produces GAA from arginine and glycine.[2]
pumO	Unknown function	-

The Pseudouridimycin Biosynthetic Pathway

The biosynthesis of PUM is a multi-step enzymatic process that begins with the formation of the core pseudouridine moiety and culminates in the attachment and modification of the dipeptide side chain.

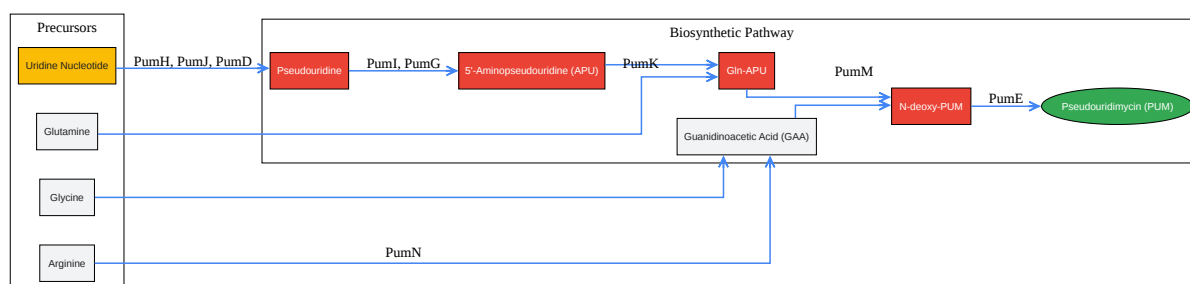
Pathway Overview

The proposed biosynthetic pathway for PUM is as follows:

- **Pseudouridine (PU) Formation:** The pathway is initiated by the pseudouridine synthase PumJ, which synthesizes free pseudouridine. The adenylate kinase PumH is thought to provide the phosphorylated uridine precursor for this reaction. The hydrolase PumD is proposed to dephosphorylate the product to yield free pseudouridine.
- **Conversion of PU to 5'-Aminopseudouridine (APU):** The oxidoreductase PumI (SapB) and the aminotransferase PumG (SapH) are involved in the conversion of pseudouridine to 5'-aminopseudouridine.
- **Dipeptide Assembly:**

- The amide ligase PumK condenses glutamine with APU to form Gln-APU.
- In a parallel branch, the amidinotransferase PumN synthesizes guanidinoacetic acid (GAA) from arginine and glycine.
- The amide ligase PumM then condenses GAA with Gln-APU to produce N-deoxy-PUM.
- Final Modification: The N-hydroxylase PumE carries out the final step, the N-hydroxylation of N-deoxy-PUM to yield the mature **pseudouridimycin**.^[2]

Visualization of the Biosynthetic Pathway



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Caption: Proposed biosynthetic pathway of **pseudouridimycin**.

Quantitative Data

Enzyme Kinetics

Recent biochemical studies have begun to characterize the kinetic parameters of the early enzymes in the PUM biosynthetic pathway. The following table summarizes the available data for SapB (PumI) and SapH from *S. albus* DSM 40763.

Enzyme	Substrate	KM (μ M)	kcat (s ⁻¹)	kcat/KM (M ⁻¹ s ⁻¹)
SapB (PumI)	Pseudouridine	34	-	-
Uridine	901	-	-	-
SapH	-	-	-	-

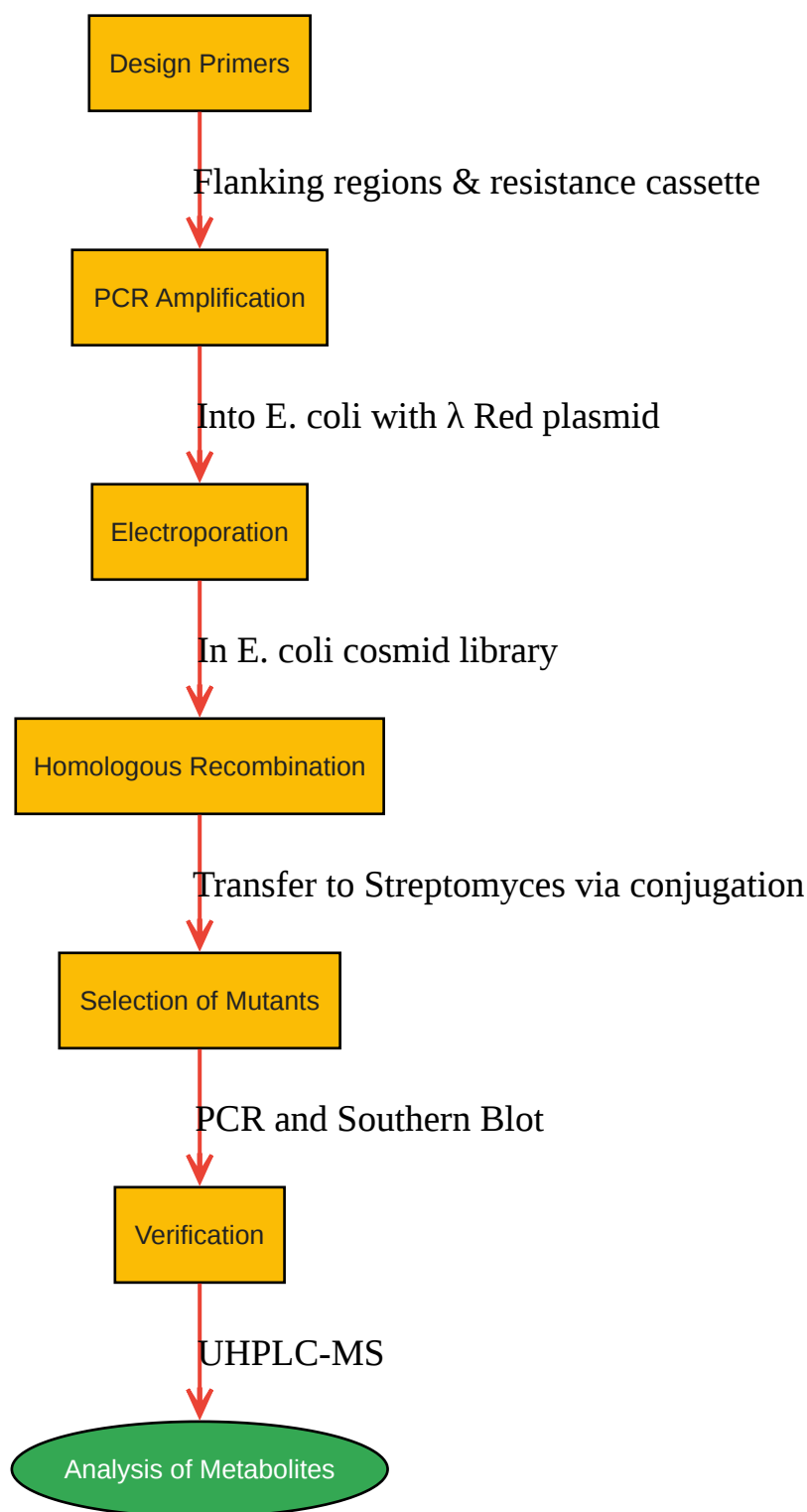
Note: Further kinetic data for SapH and other Pum enzymes are yet to be reported.

Experimental Protocols

Gene Knockout in *Streptomyces* sp. ID38640

The following protocol outlines a general method for gene inactivation in *Streptomyces* using PCR-targeting with the λ Red recombination system. This method was employed for the functional analysis of the pum genes.

Workflow for Gene Knockout:



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Caption: General workflow for gene knockout in *Streptomyces*.

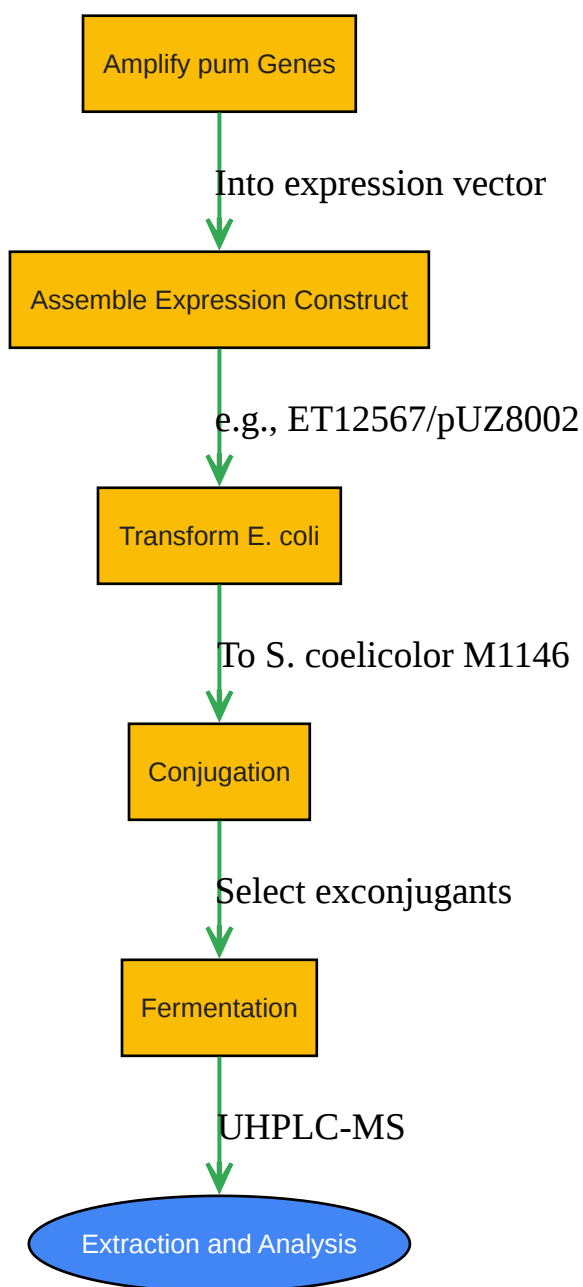
Protocol:

- **Primer Design:** Design primers with 5' extensions homologous to the regions flanking the target gene and 3' ends that anneal to a resistance cassette (e.g., apramycin).
- **PCR Amplification:** Amplify the resistance cassette using the designed primers to generate a disruption cassette with flanking homology arms.
- **Preparation of E. coli:** Prepare electrocompetent E. coli BW25113/pIJ790 cells, which harbor the λ Red recombination system.
- **Electroporation:** Electroporate the purified PCR product into the prepared E. coli cells.
- **Recombination in E. coli:** The λ Red system facilitates homologous recombination between the disruption cassette and a cosmid carrying the target gene cluster.
- **Transfer to Streptomyces:** Transfer the recombinant cosmid from E. coli to Streptomyces sp. ID38640 via intergeneric conjugation.
- **Selection of Mutants:** Select for double-crossover mutants by screening for the desired antibiotic resistance and loss of the vector marker.
- **Verification:** Confirm the gene knockout by PCR analysis and Southern blotting.
- **Metabolite Analysis:** Cultivate the mutant strain and analyze the fermentation broth by UHPLC-MS to identify accumulated intermediates and the absence of PUM.

Heterologous Expression of the pum Cluster in Streptomyces coelicolor M1146

Streptomyces coelicolor M1146, a strain with several endogenous secondary metabolite gene clusters deleted, serves as a clean host for the heterologous expression of biosynthetic gene clusters.[5]

Workflow for Heterologous Expression:



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Caption: Workflow for heterologous expression of the pum cluster.

Protocol:

- Amplification of pum Genes: Amplify the desired pum genes from the genomic DNA of *Streptomyces* sp. ID38640. For a minimal gene set, include pumD, E, G, I, J, K, M, N, H, and F.

- Construction of the Expression Vector: Assemble the amplified genes into a suitable E. coli-Streptomyces shuttle vector (e.g., pCAP03) under the control of a strong constitutive or inducible promoter (e.g., ermEp*).
- Transformation of E. coli: Transform the expression construct into a donor E. coli strain suitable for conjugation with Streptomyces (e.g., ET12567/pUZ8002).
- Intergeneric Conjugation: Conjugally transfer the expression plasmid from E. coli to S. coelicolor M1146.
- Selection and Fermentation: Select for S. coelicolor exconjugants carrying the expression plasmid. Inoculate a suitable production medium (e.g., ISP2 medium) with the recombinant strain and ferment for 5-7 days.
- Extraction and Analysis: Extract the fermentation broth and analyze for the production of PUM and its intermediates using UHPLC-MS.

Conclusion

The elucidation of the **pseudouridimycin** biosynthetic gene cluster and its corresponding pathway represents a significant advancement in our understanding of C-nucleoside antibiotic formation. The information and protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of natural product biosynthesis, antibiotic discovery, and synthetic biology. Further biochemical characterization of the Pum enzymes and optimization of heterologous production systems will be crucial for the future development of PUM and its analogs as next-generation antibacterial agents.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to the Pseudouridimycin Biosynthetic Gene Cluster]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610317#pseudouridimycin-biosynthetic-gene-cluster-analysis]

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